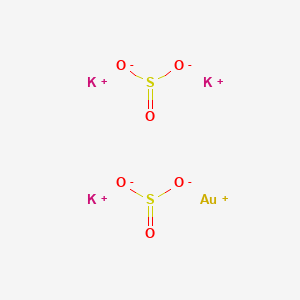
tripotassium;gold(1+);disulfite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tripotassium;gold(1+);disulfite:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sulfurous acid, gold(1+) potassium salt (2:1:3) typically involves the reaction of gold salts with potassium sulfite under controlled conditions. One common method is:
Starting Materials: Gold chloride (AuCl), potassium sulfite (K2SO3), and water.
Reaction: The gold chloride is dissolved in water to form a solution. Potassium sulfite is then added to the solution, resulting in the formation of sulfurous acid, gold(1+) potassium salt (2:1:3).
Conditions: The reaction is usually carried out at room temperature with constant stirring to ensure complete reaction and formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of sulfurous acid, gold(1+) potassium salt (2:1:3) follows similar principles but on a larger scale. The process involves:
Bulk Reactors: Large reactors are used to mix gold chloride and potassium sulfite solutions.
Controlled Environment: The reaction is conducted under controlled temperature and pressure conditions to optimize yield and purity.
Purification: The product is purified through filtration and recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
tripotassium;gold(1+);disulfite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state gold compounds.
Reduction: It can be reduced to elemental gold under certain conditions.
Substitution: Ligand substitution reactions can occur, where the sulfurous acid ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and nitric acid (HNO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrazine (N2H4) are used.
Substitution: Ligand exchange reactions can be facilitated by using ligands like thiourea or phosphines.
Major Products Formed
Oxidation: Formation of gold(III) compounds such as gold(III) chloride (AuCl3).
Reduction: Formation of elemental gold (Au).
Substitution: Formation of new gold complexes with different ligands.
Applications De Recherche Scientifique
tripotassium;gold(1+);disulfite has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other gold complexes and nanoparticles.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for use in diagnostic imaging and targeted drug delivery systems.
Industry: Utilized in electroplating and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism by which sulfurous acid, gold(1+) potassium salt (2:1:3) exerts its effects involves:
Molecular Targets: The gold ion interacts with biological molecules such as proteins and DNA, potentially disrupting their function.
Pathways Involved: The compound can induce oxidative stress in cells, leading to cell death. It may also inhibit key enzymes involved in cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfurous acid, gold(1+) sodium salt (213): Similar in structure but uses sodium instead of potassium.
Gold(1+) trisodium disulphite: Another similar compound with sodium ions.
Gold(III) chloride (AuCl3): A higher oxidation state gold compound with different reactivity.
Uniqueness
tripotassium;gold(1+);disulfite is unique due to its specific coordination environment and the presence of potassium ions, which can influence its solubility and reactivity compared to its sodium counterparts.
Propriétés
Numéro CAS |
19153-99-2 |
|---|---|
Formule moléculaire |
AuK3O6S2 |
Poids moléculaire |
474.39 g/mol |
Nom IUPAC |
tripotassium;gold(1+);disulfite |
InChI |
InChI=1S/Au.3K.2H2O3S/c;;;;2*1-4(2)3/h;;;;2*(H2,1,2,3)/q4*+1;;/p-4 |
Clé InChI |
KRZKNIQKJHKHPL-UHFFFAOYSA-J |
SMILES |
[O-]S(=O)[O-].[O-]S(=O)[O-].[K+].[K+].[K+].[Au+] |
SMILES canonique |
[O-]S(=O)[O-].[O-]S(=O)[O-].[K+].[K+].[K+].[Au+] |
Key on ui other cas no. |
19153-99-2 |
Synonymes |
gold(1+) tripotassium disulphite |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















